molecular formula C18H28ClNO3 B4401760 2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride

2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride

Cat. No.: B4401760
M. Wt: 341.9 g/mol
InChI Key: FHBFHGZOHGULAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, ethoxy groups, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzaldehyde
  • 2-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzyl alcohol
  • 2-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzoic acid

Uniqueness

Compared to similar compounds, 2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may influence its solubility, stability, and reactivity .

Properties

IUPAC Name

2-[2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-15-11-16(2)13-19(12-15)7-8-21-9-10-22-18-6-4-3-5-17(18)14-20;/h3-6,14-16H,7-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBFHGZOHGULAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOCCOC2=CC=CC=C2C=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
Reactant of Route 2
2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
Reactant of Route 5
2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.